N-(2-methoxy-4-morpholinopyrimidin-5-yl)cinnamamide
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Overview
Description
N-(2-methoxy-4-morpholinopyrimidin-5-yl)cinnamamide is a chemical compound that has garnered attention in scientific research due to its potential therapeutic and industrial applications.
Preparation Methods
The synthesis of N-(2-methoxy-4-morpholinopyrimidin-5-yl)cinnamamide involves several steps. One common synthetic route includes the reaction of 2-methoxy-4-morpholinopyrimidine with cinnamoyl chloride under specific conditions to form the desired product. The reaction typically requires a base such as triethylamine and is carried out in an organic solvent like dichloromethane . Industrial production methods may involve optimization of reaction conditions, such as temperature and solvent selection, to maximize yield and purity .
Chemical Reactions Analysis
N-(2-methoxy-4-morpholinopyrimidin-5-yl)cinnamamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted derivatives of the original compound .
Scientific Research Applications
N-(2-methoxy-4-morpholinopyrimidin-5-yl)cinnamamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N-(2-methoxy-4-morpholinopyrimidin-5-yl)cinnamamide involves its interaction with specific molecular targets. Studies have shown that it has a strong affinity for the active sites of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), forming hydrophobic interactions with these enzymes. This interaction inhibits the production of pro-inflammatory mediators, thereby reducing inflammation .
Comparison with Similar Compounds
N-(2-methoxy-4-morpholinopyrimidin-5-yl)cinnamamide can be compared with other similar compounds, such as:
2-methoxy-6-(4-methoxyphenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)phenol (V4): This compound also exhibits anti-inflammatory properties by inhibiting iNOS and COX-2.
2-(4-fluorophenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)-6-methoxyphenol (V8): Another similar compound with potent anti-inflammatory activity.
The uniqueness of this compound lies in its specific structural features and its ability to form strong hydrophobic interactions with its molecular targets, making it a promising candidate for further research and development .
Properties
IUPAC Name |
(E)-N-(2-methoxy-4-morpholin-4-ylpyrimidin-5-yl)-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c1-24-18-19-13-15(17(21-18)22-9-11-25-12-10-22)20-16(23)8-7-14-5-3-2-4-6-14/h2-8,13H,9-12H2,1H3,(H,20,23)/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGUUMMBYHFDDKP-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C(=N1)N2CCOCC2)NC(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=NC=C(C(=N1)N2CCOCC2)NC(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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